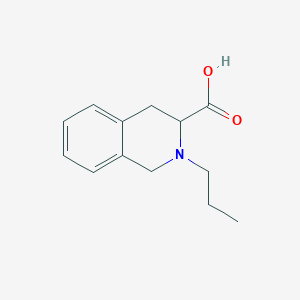

2-Propyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid is a chemical compound with the molecular formula C13H17NO2 and a molecular weight of 219.28 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of 2-Propyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid can be represented by the SMILES string: CCCN1CC2=CC=CC=C2CC1C(=O)O .Scientific Research Applications

Pharmacological Importance

Isoquinoline derivatives have been extensively studied for their pharmacological significance across multiple therapeutic areas. These compounds have demonstrated a range of biological potentials, including antifungal, anti-Parkinsonism, antitubercular, antitumor, anti-glaucoma, anti-Alzheimer’s disease, antiviral, antibacterial, antidiabetic, anti-malarial, and more. The extensive review of the literature underscores the versatility of isoquinoline derivatives in pharmacotherapeutics, providing a solid foundation for future research aimed at developing novel low-molecular-weight inhibitors for diverse pharmacological applications (Danao et al., 2021).

Tetrahydroisoquinolines in Therapeutics

1,2,3,4-Tetrahydroisoquinoline, a core structure related to 2-Propyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid, has emerged as a 'privileged scaffold' in medicinal chemistry. Initially associated with neurotoxicity, these compounds have been reevaluated for their neuroprotective properties, particularly in preventing Parkinsonism in mammals. The therapeutic versatility of tetrahydroisoquinolines extends to anticancer antibiotics, with significant advancements in drug discovery, notably the FDA approval of trabectedin for soft tissue sarcomas. This review highlights the promising role of tetrahydroisoquinoline derivatives in cancer, CNS disorders, and infectious diseases, underscoring their potential as novel drug candidates with unique mechanisms of action (Singh & Shah, 2017).

Synthetic Approaches

The synthesis of pyridines, quinolines, and isoquinolines from propargylic alcohols represents a strategic approach in medicinal chemistry. These heterocycles are pivotal in drug discovery due to their widespread biological activities. The review article by Mishra et al. summarizes various methodologies for generating these important structures, highlighting the adaptability of propargylic alcohols in constructing complex heterocyclic systems. This synthesis review provides valuable insights for organic chemists and researchers in developing novel therapeutic agents based on these privileged scaffolds (Mishra, Nair, & Baire, 2022).

properties

IUPAC Name |

2-propyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-2-7-14-9-11-6-4-3-5-10(11)8-12(14)13(15)16/h3-6,12H,2,7-9H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMJCXIFTVVYBDK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CC2=CC=CC=C2CC1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B1308851.png)

![5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-ol](/img/structure/B1308857.png)

![Ethyl 2-chloro-2-[(e)-2-(2-nitrophenyl)hydrazono]acetate](/img/structure/B1308879.png)

![3-[(Furan-2-carbonyl)-amino]-2-methyl-benzoic acid](/img/structure/B1308891.png)

![3-[(3-Fluorobenzyl)oxy]benzoic acid](/img/structure/B1308904.png)